molecular formula C27H27FN2O4 B301624 2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

カタログ番号 B301624
分子量: 462.5 g/mol
InChIキー: WTWMRGMYLXWQHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as E7080, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It was first developed by Eisai Co., Ltd. and is currently undergoing clinical trials for various types of cancer.

作用機序

2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile inhibits the activity of several key signaling pathways involved in cancer cell growth and survival, including VEGFR, FGFR, and PDGFR. By inhibiting these pathways, 2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can prevent the formation of new blood vessels that supply nutrients and oxygen to tumors, and can also induce cancer cell death.
Biochemical and physiological effects:
2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to have potent anti-tumor activity in preclinical studies, and has also demonstrated favorable pharmacokinetic properties in animal models and humans. It has a long half-life and is well-tolerated, with minimal side effects.

実験室実験の利点と制限

2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several advantages for use in lab experiments, including its potent anti-tumor activity, favorable pharmacokinetic properties, and well-tolerated side effect profile. However, there are also some limitations to its use, including the need for careful dosing and monitoring to avoid toxicity, and the potential for drug resistance to develop over time.

将来の方向性

There are several potential future directions for research on 2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, including the development of combination therapies with other anti-cancer agents, the identification of biomarkers that can predict response to treatment, and the exploration of new indications for its use in other types of cancer. Additionally, further studies are needed to better understand the mechanisms of resistance to 2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, and to develop strategies to overcome this resistance.

合成法

The synthesis of 2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves multiple steps, including the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethyl cyanoacetate to form 4-hydroxy-3-methoxyphenylacrylic acid ethyl ester. This intermediate is then reacted with 2-fluorobenzyl bromide to form 3-ethoxy-4-[(2-fluorobenzyl)oxy]cinnamic acid ethyl ester. The final step involves the reaction of this intermediate with 7,7-dimethyl-4-oxo-4H-chromene-3-carbonitrile and ammonia to form 2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

科学的研究の応用

2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. It is a multi-targeted tyrosine kinase inhibitor that targets several key signaling pathways involved in cancer cell growth and survival, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). It has shown promising results in preclinical studies and is currently undergoing clinical trials for various types of cancer, including thyroid cancer, hepatocellular carcinoma, and non-small cell lung cancer.

特性

製品名

2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

分子式

C27H27FN2O4

分子量

462.5 g/mol

IUPAC名

2-amino-4-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C27H27FN2O4/c1-4-32-22-11-16(9-10-21(22)33-15-17-7-5-6-8-19(17)28)24-18(14-29)26(30)34-23-13-27(2,3)12-20(31)25(23)24/h5-11,24H,4,12-13,15,30H2,1-3H3

InChIキー

WTWMRGMYLXWQHF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OCC4=CC=CC=C4F

正規SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)OCC4=CC=CC=C4F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。